REACTION_CXSMILES
|
[CH2:1]([N:6]([CH2:10][CH:11]=[CH2:12])C(=O)C)/[CH:2]=[CH:3]/[CH:4]=[CH2:5]>C1(C)C(C)=CC=CC=1>[CH:11]12[CH2:10][NH:6][CH2:1][CH:2]1[CH2:3][CH2:4][CH:5]=[CH:12]2
|
Name
|
|
Quantity
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33.1 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C)N(C(C)=O)CC=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C12C=CCCC2CNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |